molecular formula C25H25N9O B12373131 Pcsk9-IN-26

Pcsk9-IN-26

Numéro de catalogue: B12373131
Poids moléculaire: 467.5 g/mol
Clé InChI: KGCMCDSSNKQQML-ROUUACIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pcsk9-IN-26 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps in reducing the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is beneficial for preventing cardiovascular diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The compound is typically produced in specialized facilities that adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Pcsk9-IN-26 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced derivatives .

Applications De Recherche Scientifique

Pcsk9-IN-26 has a wide range of scientific research applications, including:

Mécanisme D'action

Pcsk9-IN-26 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors on the surface of liver cells. This inhibition leads to an increase in the number of LDL receptors available to clear LDL-C from the bloodstream, thereby reducing LDL-C levels. The molecular targets of this compound include the active site of PCSK9, and the pathways involved are related to cholesterol metabolism and cardiovascular health .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to Pcsk9-IN-26 include:

Uniqueness

This compound is unique in its specific chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab directly bind to PCSK9, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .

Propriétés

Formule moléculaire

C25H25N9O

Poids moléculaire

467.5 g/mol

Nom IUPAC

3-[6-[[(1S,3S)-3-[(6-cyclopropyl-1,2,4-triazin-3-yl)amino]cyclopentyl]amino]pyridin-3-yl]-1-methyl-2-oxobenzimidazole-5-carbonitrile

InChI

InChI=1S/C25H25N9O/c1-33-21-8-2-15(12-26)10-22(21)34(25(33)35)19-7-9-23(27-13-19)29-17-5-6-18(11-17)30-24-28-14-20(31-32-24)16-3-4-16/h2,7-10,13-14,16-18H,3-6,11H2,1H3,(H,27,29)(H,28,30,32)/t17-,18-/m0/s1

Clé InChI

KGCMCDSSNKQQML-ROUUACIJSA-N

SMILES isomérique

CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)N[C@H]4CC[C@@H](C4)NC5=NC=C(N=N5)C6CC6

SMILES canonique

CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)NC4CCC(C4)NC5=NC=C(N=N5)C6CC6

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.